Fluorescent Brightener 28
Description
Contextualization within Optical Brightening Agent Chemistry
Fluorescent Brightener 28, also known by names such as Calcofluor White M2R and Tinopal UNPA-GX, is a synthetic organic compound belonging to the class of stilbene (B7821643) derivatives. ontosight.aievitachem.com These compounds are characterized by their capacity to absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it in the blue region. ontosight.ai This phenomenon, known as fluorescence, effectively masks the natural yellowish hue of many materials, making them appear whiter and brighter. ontosight.ai The chemical structure of this compound features a stilbene backbone, which is central to its fluorescent properties. evitachem.com It is often formulated as a disodium (B8443419) salt to enhance its solubility in water.
The core mechanism of its action involves the absorption of ultraviolet (UV) light, which excites electrons within the molecule to higher energy states. evitachem.com As these electrons return to their ground state, they release the absorbed energy in the form of visible blue-white light. This process of converting invisible UV light into visible light is the foundation of its application as an optical brightener. ontosight.ai
Historical Trajectory of Research on Stilbene-Derived Fluorescent Brighteners
The scientific exploration of fluorescent compounds dates back to the 19th century with the establishment of the laws of fluorescence. sci-hub.se However, it was in the early 20th century that chemicals capable of enhancing whiteness through fluorescence were identified. sci-hub.seresearchgate.net The concept of using such "colorless dyes" gained traction, and by the 1940s, significant progress was made in developing commercially viable whitening agents. sci-hub.se
A pivotal development in this field was the use of 4,4'-diaminostilbene-2,2'-disulfonic acid as a key intermediate for producing optical brightening agents. bch.ronih.gov Derivatives of this compound, particularly those created by reacting it with cyanuric acid derivatives, became the most common type of optical brighteners. sci-hub.se These stilbene-based brighteners, including the class to which this compound belongs, demonstrated good affinity for cellulose (B213188) fibers, making them highly suitable for applications in the textile and paper industries. sci-hub.seslideshare.net Research has continued to explore and synthesize various derivatives of diaminostilbene disulfonic acid to enhance properties like lightfastness and whiteness. bch.roresearchgate.netbenthamopen.com
Scope and Significance of Academic Investigations involving this compound
The unique properties of this compound have led to its extensive use in a wide array of academic investigations, particularly in the biological sciences. Its high affinity for binding to polysaccharides like cellulose and chitin (B13524) makes it an exceptional fluorescent stain for visualizing the cell walls of fungi, plants, and algae. wikipedia.org This has been instrumental in mycological studies for identifying fungal structures and in plant biology for examining cell wall architecture. wikipedia.org
In microbiology, it serves as a rapid and effective tool for detecting pathogenic fungi and yeasts. dalynn.comsigmaaldrich.commicrobenotes.com Beyond simple visualization, it has been employed to study dynamic cellular processes. For instance, it can be used to stain the bud scars of yeast cells, allowing researchers to determine the age of a cell. wikipedia.org More recent research has even explored its use in detecting intracellular chitin in living cells, offering insights into processes like scale and color pattern development in insects. mdpi.com Furthermore, its potential as a photoinitiator in free radical polymerizations under LED light is an emerging area of research, showcasing its versatility beyond biological staining. glpbio.comresearchgate.net
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C40H42N12Na2O10S2 evitachem.com |
| Molecular Weight | 960.95 g/mol glpbio.com |
| Appearance | White powder or crystalline solid evitachem.com |
| Solubility | Highly soluble in water evitachem.com |
| UV Absorption Maximum (λmax) | ~350 nm |
| Emission Maximum (λem) | ~435-450 nm researchgate.net |
Table 2: Key Research Applications of this compound
| Application Area | Specific Use | Key Findings/Significance |
| Mycology | Staining fungal cell walls pombevolution.eu | Enables rapid detection and visualization of fungal structures for identification and study. dalynn.compombevolution.eu |
| Plant Biology | Visualizing cellulose in plant cell walls wikipedia.orgsigmaaldrich.com | Aids in understanding plant cell structure and development. sigmaaldrich.com |
| Cell Biology | Staining yeast bud scars wikipedia.org | Allows for the determination of cellular age in yeast. wikipedia.org |
| Entomology | Detecting intracellular chitin mdpi.com | Provides insights into insect cuticle formation and development. mdpi.com |
| Materials Science | Photoinitiator for polymerization glpbio.comresearchgate.net | Demonstrates potential in light-cured material synthesis. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHDFAAFYNRKQE-YHPRVSEPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N12Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Yellowish odorless solid; [OECD SIDS] | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |
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| Record name | C.I. Fluorescent brightener 28, disodium salt | |
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CAS No. |
4193-55-9, 59453-69-9, 12224-07-6 | |
| Record name | Cellufluor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004193559 | |
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| Record name | DASC 2 | |
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| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
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| Record name | C.I. Fluorescent Brightener 86 | |
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| Record name | FLUORESCENT BRIGHTENER 28 | |
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Synthetic Pathways and Chemical Modification Studies of Fluorescent Brightener 28
Established Synthetic Methodologies
The synthesis of Fluorescent Brightener 28 is a multi-step process primarily centered around the formation of a substituted 4,4'-diaminostilbene-2,2'-disulfonic acid backbone, which is then functionalized with triazine rings.
Condensation Reactions in this compound Synthesis
The cornerstone of this compound synthesis lies in a series of condensation reactions. The process typically commences with the synthesis of the key intermediate, 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). This is often achieved through the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid. researchgate.net
The subsequent and crucial steps involve the sequential condensation of DAS with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is carefully controlled by temperature and pH to achieve the desired degree of substitution. The first condensation typically occurs at a low temperature (0-5 °C) and a slightly acidic to neutral pH, resulting in the formation of an intermediate where one chlorine atom on the triazine ring is substituted by the amino group of DAS.
This intermediate is then subjected to a second condensation reaction with an amine, such as aniline, at a moderately elevated temperature (30-50 °C) and a slightly alkaline pH. This step substitutes a second chlorine atom on the triazine ring.
Finally, a third condensation with another amine, commonly diethanolamine, is carried out at a higher temperature (80-100 °C) and a more alkaline pH to replace the last chlorine atom on the triazine ring, yielding the final this compound molecule. google.com The control of reaction conditions at each stage is paramount to prevent the formation of unwanted byproducts and to ensure a high yield of the desired product.
One-Pot Synthetic Approaches for this compound Intermediates
One-pot syntheses of stilbene (B7821643) derivatives, the core structure of FB 28, have been investigated using various catalytic systems. For instance, processes for preparing stilbene-based optical brighteners have been developed that involve the reaction of terephthalaldehyde (B141574) with cyanobenzyl-phosphonic acid dialkyl esters in a two-phase system with a phase transfer catalyst. scbt.com Although not a direct one-pot synthesis of FB 28's immediate intermediates, these advancements in stilbene synthesis pave the way for more streamlined production processes for related compounds. The synthesis of symmetrically substituted 4,4´-bis(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivatives, which are structurally similar to FB 28, has been achieved by reacting 4,4´-diaminostilbene-2,2´-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine, followed by condensation with amines in a stepwise manner, which could potentially be adapted into a one-pot process with careful control of reaction conditions. google.com
Investigations into Chemical Reactions and Derivatives
The chemical reactivity of this compound is of significant interest for understanding its stability, degradation pathways, and for the development of new derivatives with enhanced properties.
Oxidation and Reduction Pathways of this compound
The stilbene core of this compound is susceptible to both oxidation and reduction, which can affect its fluorescent properties and stability. The product is considered stable under normal conditions but should avoid contact with strong oxidizing agents. kochcolor.commedchemexpress.com
Oxidation: The ethylenic double bond in the stilbene moiety is a potential site for oxidative cleavage. This can lead to the formation of smaller, non-fluorescent molecules, resulting in a loss of brightening effect. The photodegradation of stilbene-derived fluorescent whitening agents is a known issue, which can lead to the yellowing of the substrate upon exposure to UV radiation. researchgate.net Studies on the photodegradation of similar stilbene-based brighteners have shown that the process can involve photoisomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer, followed by irreversible degradation. google.com
Reduction: The nitro groups in the precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid, are readily reduced to the corresponding amino groups to form the essential DAS intermediate. This reduction is a critical step in the synthesis and is often carried out using methods like catalytic hydrogenation. A process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid involves the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulphonic acid using a cobalt catalyst. google.com Another method describes the reduction using iron and acetic acid. sci-hub.se The stability of the stilbene double bond to reduction during this process is a key consideration.
Substitution Reactions and Structural Modification Studies
The triazine rings in this compound offer versatile sites for substitution reactions, allowing for the modification of the molecule's properties. The chlorine atoms on the cyanuric chloride precursor are sequentially replaced by different nucleophiles in a series of nucleophilic aromatic substitution (SNAr) reactions.
This reactivity has been exploited to synthesize a wide range of this compound derivatives with tailored properties. By varying the amine nucleophiles used in the condensation steps, researchers can introduce different functional groups to the triazine rings. These modifications can influence the brightener's solubility, affinity for specific substrates, lightfastness, and resistance to bleaching agents.
For example, a series of new stilbene-triazine symmetrical optical brighteners have been synthesized by treating 2,4,6-trichloro-1,3,5-triazine with different anilines and subsequently condensing the intermediates with 4,4-diaminostilbene-2,2'-disulfonic acid. oecd.org Further nucleophilic substitution with ethanolamine (B43304) furnishes the final hybrid brighteners. oecd.org Such structural modifications have been shown to impact the whitening efficiency and fastness properties of the resulting compounds. The synthesis of asymmetrically substituted 4,4´-bis(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivatives has also been reported, demonstrating the versatility of substitution reactions in creating novel optical brighteners. oecd.org
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Iron/Acetic Acid or H₂/Catalyst | Reduction | 4,4'-Diaminostilbene-2,2'-disulfonic acid |
| 4,4'-Diaminostilbene-2,2'-disulfonic acid | Cyanuric Chloride | Condensation (Nucleophilic Aromatic Substitution) | Dichlorotriazinyl intermediate |
| Dichlorotriazinyl intermediate | Aniline | Condensation (Nucleophilic Aromatic Substitution) | Monochlorotriazinyl intermediate |
| Monochlorotriazinyl intermediate | Diethanolamine | Condensation (Nucleophilic Aromatic Substitution) | This compound |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The traditional synthesis of this compound and other optical brighteners often involves the use of hazardous chemicals, high temperatures, and organic solvents, leading to environmental concerns. Consequently, there is a growing interest in developing more sustainable and eco-friendly synthetic methods guided by the principles of green chemistry.
Research in this area focuses on several key aspects:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or super-critical fluids. Many of the condensation reactions in the synthesis of stilbene-triazine brighteners are already conducted in aqueous media, which is a positive step.
Catalysis: Employing efficient and recyclable catalysts to reduce energy consumption and waste generation. For instance, the use of catalytic hydrogenation for the reduction of the dinitro precursor is a well-established green technique. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. The development of polysaccharide-based optical brighteners represents a significant advancement in this area, offering biodegradable and sustainable alternatives. nih.gov
Energy Efficiency: Conducting reactions at lower temperatures and pressures to reduce energy consumption.
While specific green synthesis protocols for this compound are still an emerging area of research, the broader field of optical brightener synthesis has seen promising developments. An innovative and green approach for the synthesis of optical brightening agents has been reported, which aims to produce these compounds without the use of toxic chemicals or solvents. rsc.org The development of biocatalytic methods for the synthesis of stilbene derivatives also holds promise for more sustainable production routes in the future. wenzhoubluedolphin.com Furthermore, efforts are being made to develop fluorescent brighteners with improved biodegradability to minimize their environmental persistence.
Photophysical and Spectroscopic Characterization of Fluorescent Brightener 28 in Research
Fundamental Photophysical Mechanisms
The fluorescence of Fluorescent Brightener 28 is governed by the principles of light absorption and emission, as well as competing non-radiative processes that can affect its efficiency.
Absorption and Emission Processes of this compound
The core mechanism of this compound's action involves the absorption of ultraviolet (UV) light, which excites electrons within the molecule to higher energy states. As these electrons return to their ground state, they release the absorbed energy as visible blue-white light. This process of converting invisible UV light into visible light is the foundation of its application as an optical brightener.
The absorption spectrum of aqueous solutions of this compound ranges from 300 to 412 nm, with a peak absorbance at approximately 347 nm. microbeonline.comwikipedia.orgdalynn.com Other sources report an absorption maximum of around 350 nm. Excitation is most effective with ultraviolet light, though violet or blue-violet light can also produce good fluorescence. microbeonline.comwikipedia.orgdalynn.com
The emission spectrum of this compound typically shows a maximum in the blue region of the visible spectrum, at approximately 435-450 nm. Some studies have reported slightly different emission maxima, such as 430 nm upon excitation at 360 nm, 432 nm with an excitation peak at 350 nm, and around 480 nm when excited at 300 nm. hitachi-hightech.comcaymanchem.comaatbio.com These variations can be attributed to factors such as solvent polarity and the specific instrumentation used for measurement. For instance, discrepancies in reported emission wavelengths may stem from the use of different solvents like aqueous solutions versus DMSO.
Table 1: Reported Absorption and Emission Maxima for this compound
| Excitation Wavelength (nm) | Emission Wavelength (nm) |
| ~365 | ~435 |
| 360 | 430 |
| 350 | 432 |
| 300 | ~480 |
| ~355 | 433 |
Non-Radiative Relaxation Pathways and Fluorescence Efficiency
Factors that can influence the fluorescence efficiency of stilbene-based brighteners include the molecular environment and the presence of quenching agents. For example, the aggregation of dye molecules can lead to a decrease in fluorescence intensity. The fading of triazinylstilbene fluorescent brighteners on cotton fabric when exposed to sunlight may reduce the visual quality. bohrium.com The presence of certain ions or molecules in the solution can also quench the fluorescence, leading to a diminished signal.
Spectroscopic Analyses in Research
Various spectroscopic techniques are employed to characterize this compound and its interactions with other molecules.
UV-Visible Spectroscopy of this compound and its Derivatives
UV-Visible spectroscopy is a fundamental tool for studying the absorption properties of this compound. The absorption spectrum of an aqueous solution of Calcofluor White shows a peak at 347 nm. nih.gov Studies on stilbene (B7821643) derivatives have shown that irradiation can produce new absorbance peaks. bohrium.com For example, unirradiated samples of 4,4'-bis(2-sulfostyryl)biphenyl (DSBP), a stilbene derivative, show distinct absorbance peaks corresponding to the trans-trans stilbene isomer. bohrium.com Upon irradiation in the presence of hydrogen peroxide, new absorbance peaks emerge. bohrium.com
Fluorescence Spectroscopy in Characterization Studies
Fluorescence spectroscopy is crucial for determining the emission characteristics of this compound. When bound to cellulose (B213188) and chitin (B13524), it fluoresces, making it a valuable stain for visualizing these polysaccharides in the cell walls of fungi, plants, and algae. microbeonline.comwikipedia.orgmicrobenotes.com The emitted fluorescence is typically a brilliant apple-green or blue color, depending on the filters used in the fluorescence microscope. microbeonline.comdalynn.com
The intensity of the fluorescence can be influenced by the concentration of the dye and the presence of other substances. For instance, when used for staining, a counterstain like Evans blue can be used to diminish background fluorescence. microbeonline.commicrobenotes.com This is particularly useful in tissue samples where non-specific binding can cause a yellowish-green background fluorescence. dalynn.com
Advanced Infrared Spectroscopic Techniques for this compound
Infrared (IR) spectroscopy provides information about the vibrational modes of molecules and can be used to identify functional groups and study molecular structure. For stilbene and its derivatives, IR spectroscopy can help in understanding the molecular symmetry and the dichroic behavior of phenyl ring group vibrations. cdnsciencepub.com
Studies on triazine-stilbene optical brighteners have utilized Fourier Transform Infrared (FTIR) spectroscopy to identify characteristic peaks. For example, FTIR spectra of these compounds show two peaks corresponding to triazine-ring skeleton vibrations, typically found around 1400-1500 cm⁻¹. nih.gov In the case of one triazine-stilbene derivative, these peaks were observed at 1418 and 1500 cm⁻¹, while for another, they were at 1390 and 1490 cm⁻¹. nih.gov The trans C-H bond of (E)-stilbene has a characteristic peak around 960 cm⁻¹, while the cis (Z)-isomer has a peak around 680 cm⁻¹. researchgate.net
Photochemical Stability and Degradation via Light Exposure
The utility of a fluorescent compound in research applications is intrinsically linked to its photochemical stability. This compound, also known as Calcofluor White M2R, is susceptible to degradation upon exposure to light, a phenomenon that can influence experimental outcomes. The following sections detail the kinetics of its photobleaching and the pathways of its degradation.
Photobleaching Kinetics of this compound in Various Matrices
Photobleaching is the irreversible destruction of a fluorophore's fluorescent properties due to light exposure. fpbase.org The rate of this process is dependent on several factors, including the intensity and wavelength of the excitation light, the chemical environment (matrix), and the presence of oxygen. For this compound, which is a stilbene derivative, a key mechanism of fluorescence loss involves the photoisomerization of the central trans-ethylene bridge to a cis-configuration. oecd.org This conformational change disrupts the planarity of the molecule, leading to a loss of fluorescence. oecd.org However, this particular change can be reversible under illumination. oecd.org
The kinetics of photobleaching are often complex and may not follow a simple single-exponential decay. nih.gov This can be due to a variety of factors, including the presence of different molecular species or the influence of the local environment on the fluorophore's excited state. In cellular and other complex biological matrices, the photobleaching rate of a fluorescent probe can be influenced by its binding to different structures, such as cellulose and chitin in cell walls. sigmaaldrich.comwikipedia.org
While specific kinetic data for this compound across a wide range of matrices is not extensively detailed in the provided search results, the principles of photobleaching kinetics suggest that its stability will vary significantly depending on the experimental conditions. For instance, the presence of dissolved oxygen can accelerate photobleaching through the formation of reactive oxygen species that can chemically alter the fluorophore.
Table 1: Factors Influencing Photobleaching Kinetics of this compound
| Factor | Description of Influence |
| Light Intensity | Higher light intensity generally leads to a faster rate of photobleaching. fpbase.org |
| Excitation Wavelength | The rate of photobleaching can be dependent on the specific excitation wavelength used. |
| Matrix/Solvent | The chemical and physical properties of the surrounding medium can affect the stability of the fluorophore. This includes polarity, viscosity, and the presence of quenching agents. |
| Oxygen Concentration | Molecular oxygen can interact with the excited triplet state of the fluorophore, leading to the formation of reactive oxygen species that can degrade the dye. |
| Binding to Substrates | Interaction with biological macromolecules, such as cellulose and chitin, can alter the photobleaching rate. sigmaaldrich.comwikipedia.org |
Photo-degradation Pathways and Transformation Product Analysis
Upon exposure to light, particularly UV radiation, this compound can undergo degradation, leading to the formation of various transformation products. As a stilbene-based compound, a primary photo-degradation pathway involves the aforementioned trans-cis isomerization of the ethene bridge, which disrupts the conjugated system and results in a loss of fluorescence. oecd.org
Further degradation can occur through the cleavage of the molecule at various points. While specific transformation products for this compound are not exhaustively listed in the provided results, studies on similar fluorescent whitening agents suggest that degradation can involve the oxidation of the amino groups and the cleavage of the triazine rings or the stilbene core itself. The resulting smaller molecules are generally non-fluorescent and may possess different chemical properties and environmental fates.
The analysis of these photo-degradation products is crucial for understanding the environmental impact and the long-term stability of the compound. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are typically employed to separate and identify these transformation products.
Table 2: Potential Photo-degradation Pathways of this compound
| Degradation Pathway | Description | Potential Transformation Products |
| Trans-Cis Isomerization | Reversible isomerization around the central C=C double bond, leading to a non-fluorescent cis-isomer. oecd.org | Cis-isomer of this compound |
| Oxidative Cleavage | Breakdown of the molecule due to reaction with oxygen or reactive oxygen species generated during irradiation. | Smaller aromatic amines, sulfonated aromatic compounds, and derivatives of triazine. |
| Hydrolysis | Cleavage of chemical bonds by the addition of water, which can be facilitated by light energy. | Cleavage of the ether or amine linkages. |
Interactions of Fluorescent Brightener 28 with Diverse Substrates in Research Contexts
Binding Mechanisms with Polysaccharides
Fluorescent Brightener 28 exhibits a notable affinity for polysaccharides, a characteristic that has been extensively leveraged in various scientific disciplines for visualization and quantification purposes. Its interaction is particularly strong with β-1,3 and β-1,4 polysaccharides. nih.govmicrobenotes.com
This compound is a well-established fluorescent stain for cellulose (B213188), a key component of plant cell walls. microbenotes.com Research indicates that the binding of FB28 to cellulose is a non-covalent interaction. The planar nature of the stilbene (B7821643) core of the FB28 molecule allows it to align with the linear glucose chains of cellulose. The binding is further stabilized by the formation of hydrogen bonds between the hydroxyl groups of cellulose and the functional groups on the FB28 molecule, in addition to van der Waals forces. This interaction is sensitive enough to be used as an indicator for the presence of cellulose in various biological samples, including the slime covering of pseudoplasmodia and the walls of stalk cells and spores in cellular slime molds. microbenotes.com
The interaction of FB28 with cellulose has also been explored in the context of cellulose biosynthesis. Studies have shown that in the presence of FB28, the in vivo assembly of crystalline cellulose microfibrils can be altered. While the synthesis of high-molecular-weight β-1,4 glucans continues, their crystallization into microfibrils is disrupted. This effect is attributed to the FB28 molecules hydrogen bonding with the glucan chains, thereby preventing their aggregation into a crystalline structure.
This compound demonstrates a high affinity and specificity for chitin (B13524), a long-chain polymer of N-acetylglucosamine. researchgate.net This interaction is fundamental to its widespread use in mycology for staining fungal cell walls, which are rich in chitin. researchgate.net The binding is specific to the β-1,3 and β-1,4 glycosidic linkages within the chitin polymer. nih.govmicrobenotes.com
The fluorescence of FB28 is significantly enhanced upon binding to chitin, a phenomenon that forms the basis for quantitative assays. sigmaaldrich.com The intensity of the fluorescence has been shown to correlate with the chitin content in fungal cell walls, allowing for the quantification of chitin in biological samples. This has been applied in studies to assess the effects of antifungal agents on chitin synthesis. For instance, a decrease in fluorescence intensity after treatment with a particular compound can indicate a reduction in chitin content. The specificity of FB28 for chitin can be further validated through enzymatic digestion with chitinase, which results in a reduction of fluorescence.
The high affinity for chitin also allows for the visualization of specific chitin-rich structures. In budding yeast, for example, the bud scars, which have a higher concentration of chitin, stain more intensely with FB28 than the rest of the cell wall. biotium.com This differential staining has been used to study the budding process and determine the age of yeast cells.
| Polysaccharide | Binding Mechanism | Key Research Applications | Observed Effects |
|---|---|---|---|
| Cellulose | Hydrogen bonding and van der Waals forces | Visualization of plant cell walls, studies of cellulose biosynthesis | Disruption of cellulose microfibril crystallization |
| Chitin | Specific binding to β-1,3 and β-1,4 glycosidic linkages | Fungal cell wall staining, quantification of chitin, visualization of chitin-rich structures | Enhanced fluorescence upon binding |
Interaction with Polymeric and Material Systems
Beyond its well-documented interactions with natural polysaccharides, this compound also engages with various synthetic polymers and other materials, leading to its use in industrial applications and novel research areas.
The primary industrial application of this compound is as an optical brightening agent for textiles and paper. mpbio.comsigmaaldrich.com This application relies on the adsorption of FB28 onto the polymer matrices of these materials, such as cellulose fibers in paper and polyamide fibers in textiles. sigmaaldrich.com The adsorbed FB28 molecules absorb ultraviolet light and re-emit it as blue light, which counteracts the natural yellowing of the material, making it appear whiter and brighter. wenzhoubluedolphin.com
In a research context, FB28 has been investigated as a photoinitiator for free radical photopolymerizations under visible LED light. medchemexpress.comglpbio.com This indicates a more direct interaction with monomeric and polymeric systems, where the excited state of FB28 initiates the polymerization process. This application highlights the potential for FB28 to be integrated into polymer synthesis, not just as a post-treatment additive.
Recent research has expanded the application of this compound to the surface modification of inorganic nanomaterials. In one study, nearly monodisperse Fe3O4 (iron(II,III) oxide) nanoparticles were successfully coated with FB28. researchgate.net The resulting nanoparticles exhibited strong fluorescence with a maximum emission at 435 nm, conferred by the FB28 coating. medchemexpress.comresearchgate.net This surface functionalization combines the magnetic properties of the iron oxide core with the fluorescent properties of FB28, opening possibilities for dual-modality imaging and other biomedical applications. The stability of the coating suggests a strong interaction between the FB28 molecules and the surface of the nanoparticles.
Substrate-Induced Photophysical Property Modulation
The fluorescence of this compound is not static but is significantly influenced by its local environment and its interaction with different substrates. This modulation of its photophysical properties is a key aspect of its utility as a fluorescent probe.
In an aqueous solution, this compound has an absorption spectrum in the range of 300 to 412 nm, with an absorption peak at approximately 347 nm. researchgate.net Its emission maximum is reported to be around 430 nm when excited at 360 nm. caymanchem.com However, these values can shift depending on the substrate to which it is bound.
A notable example of substrate-induced modulation is the enhanced fluorescence observed when FB28 binds to chitin. sigmaaldrich.com This increase in quantum yield is the principle behind its use in quantifying chitin. While the exact mechanism of this enhancement is complex, it is likely due to the rigidization of the FB28 molecule upon binding, which reduces non-radiative decay pathways.
The solvatochromic nature of this compound, meaning its spectral properties are sensitive to the polarity of the solvent, also plays a role in its interaction with different substrates. The microenvironment provided by the binding site on a polysaccharide is different from that of the bulk aqueous solution, leading to changes in the excitation and emission spectra. For instance, when bound to cellulose, it emits a blue-white fluorescence. sigmaaldrich.com In some microscopic applications with barrier filters, the fluorescence of FB28-stained fungi appears as a bright green color. oup.com
| Environment/Substrate | Excitation Maxima (nm) | Emission Maxima (nm) | Observed Fluorescence |
|---|---|---|---|
| Aqueous Solution | ~347 | ~475 | - |
| Methanol | ~350 | - | Blue-white |
| Bound to Chitin | ~360 | ~430 | Enhanced blue fluorescence |
| Fe3O4 Nanoparticle Coating | - | ~435 | Strong blue fluorescence |
| Bound to Cellulose | - | - | Blue-white |
Advanced Analytical Methodologies for Fluorescent Brightener 28
Chromatographic Techniques
Chromatography, particularly in its high- and ultra-performance liquid forms, stands as a cornerstone for the separation and analysis of fluorescent brighteners like FB 28. These techniques offer high resolution and efficiency, which are crucial for distinguishing the target analyte from complex sample components.
High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are the premier methods for the separation and quantitation of non-volatile compounds such as FB 28. medchemexpress.com UPLC systems, utilizing smaller particle-packed columns, provide faster and more efficient separations compared to traditional HPLC.
A validated UPLC-based method has been successfully developed for the detection of FB 28 in various food matrices, including shrimp, rice flour, and rice noodles. thermofisher.com This method offers a rapid and effective separation of FB 28 from other components, demonstrating the power of UPLC in complex sample analysis. thermofisher.comresearchgate.net The primary chromatographic peaks for FB 28 are well-resolved, allowing for unambiguous identification. thermofisher.com While HPLC can be used, UPLC is often preferred for its enhanced speed and separation efficiency. thermofisher.com
To achieve high sensitivity and specificity in FB 28 analysis, HPLC and UPLC systems are commonly coupled with specialized detectors. The most effective combination for FB 28 involves tandem fluorescence (FLR) and photodiode array (PDA) detectors. thermofisher.comresearchgate.net
The fluorescence detector (FLR) leverages the inherent fluorescent properties of FB 28, offering exceptionally sensitive detection. Analyte detection of FB 28 is significantly more sensitive—by a factor of ten or more—when using an FLR detector compared to a PDA detector. thermofisher.com The PDA detector, while less sensitive, plays a crucial confirmatory role by providing ultraviolet (UV) absorption spectra of the analyte. thermofisher.com This dual-detection approach ensures both highly sensitive screening (FLR) and reliable identity confirmation (PDA). thermofisher.com Research findings from a UPLC-FLR/PDA method highlight the disparate detection limits achievable with each detector.
Table 1: Method Detection Limits for Fluorescent Brightener 28 using UPLC with FLR and PDA Detection
This interactive table summarizes the detection capabilities for this compound.
| Detector Type | Instrument Level of Detection (i-LOD) | Estimated Method Detection Limit (MDL) |
| Fluorescence (FLR) | 5 ppb | 260 ppb |
| Photodiode Array (PDA) | 260 ppb | 260 ppb |
| Data sourced from FDA research on detecting Fluorescent Brightening Agents in food matrices. thermofisher.com |
Spectroscopic and Hybrid Methods
Spectroscopic techniques are invaluable for both structural elucidation and quantification of FB 28. These methods exploit the interaction of the molecule with electromagnetic radiation, providing characteristic spectral fingerprints.
Fourier Transform Infrared (FT-IR) spectroscopy is a well-established technique used to identify the functional groups within a molecule. It has been widely applied for the chemical characterization of newly synthesized stilbene-based optical brighteners, which are structurally related to FB 28. nih.gov The analysis of FT-IR spectra allows for the confirmation of a compound's chemical structure by identifying key vibrational modes, such as those from triazine-ring skeletons. nih.gov
Two-Dimensional Correlation Infrared Spectroscopy (2DCOS-IR) is an advanced analytical method used to analyze spectral data from a sample under a specific perturbation (e.g., temperature or concentration changes). nist.gov It enhances spectral resolution, allowing for the differentiation of highly overlapped peaks. nist.govresearchgate.net While direct applications of 2DCOS-IR on FB 28 are not extensively documented, its utility has been demonstrated in the analysis of other fluorescent brighteners in complex matrices. For instance, a study on wheat flour successfully used 2DCOS-IR to analyze the presence of the fluorescent brightener DMS, showcasing the technique's potential for the rapid and effective determination of these compounds in food products. thermofisher.com This suggests a strong potential for 2DCOS-IR to be applied to FB 28 for similar analytical challenges.
Fluorometry, the measurement of fluorescence, is a highly sensitive method for detecting and quantifying fluorescent compounds like FB 28. caymanchem.com These compounds absorb light in the near-ultraviolet range and re-emit it as visible light, typically in the blue portion of the spectrum. caymanchem.com This distinct property makes fluorometry an ideal tool for environmental monitoring, where FB 28 can be an indicator of human-sourced water pollution from detergents. caymanchem.comspectroscopyonline.com
Instrument-based fluorometric methods provide accurate quantification of FB 28 concentrations. caymanchem.com Specific spectral properties are used for its identification. This compound displays a distinct emission maximum upon excitation at a specific wavelength. nih.gov
Table 2: Spectral Properties of this compound
This interactive table details the characteristic excitation and emission wavelengths for this compound.
| Parameter | Wavelength (nm) |
| Excitation Maximum | 360 nm |
| Emission Maximum | 430 nm |
| Data sourced from Cayman Chemical technical information. nih.gov |
Measurements using a fluorophotometer on powdered FB 28 have identified excitation peaks around 240 nm and 300 nm when monitoring fluorescence at 480 nm. medchemexpress.com Conversely, when excited at 300 nm, a fluorescence peak is detected at approximately 480 nm. medchemexpress.com These methods are instantaneous and allow for the rapid examination of numerous samples. caymanchem.com
Novel Sample Preparation and Extraction Procedures for Research Matrices
The effective analysis of FB 28 is highly dependent on the initial sample preparation and extraction procedures, which are tailored to the specific matrix being investigated. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental detection.
Several novel procedures have been developed for various research matrices:
Food Matrices: For samples like shrimp and rice flour, a simple extraction method has been proven effective prior to UPLC analysis. thermofisher.com In other food applications, ultrasonic extraction using a 30% N,N-dimethylformamide aqueous solution has been established for matrices like textiles and toilet paper. medchemexpress.com
Human Plasma: A method for determining multiple fluorescent brighteners in human plasma utilizes Captiva EMR-Lipid solid-phase extraction (SPE) cartridges for sample purification before analysis by HPLC-tandem mass spectrometry (MS/MS). nist.gov This procedure demonstrated effective purification with matrix effects ranging from 72% to 100%. nist.gov
Aqueous Environmental Samples: A unique method for water samples exploits the high affinity of optical brighteners for cellulose (B213188). aatbio.com In this procedure, cellulose fibers are added to the water sample, to which the FB 28 binds. The fibers are then removed, and the decrease in the water's fluorescence is measured to determine the initial concentration of the brightener. aatbio.com This approach has shown average recoveries of more than 80 percent. aatbio.com
Table 3: Summary of Extraction Procedures for this compound
This interactive table summarizes various sample preparation techniques for different research matrices.
| Research Matrix | Extraction/Purification Method | Key Findings |
| Food (Shrimp, Rice Flour) | Simple Extraction | Effective for subsequent UPLC-FLR/PDA analysis. thermofisher.com |
| Human Plasma | Captiva EMR-Lipid Solid-Phase Extraction (SPE) | Provides effective sample purification for LC-MS/MS. nist.gov |
| Water | Cellulose Fiber Binding | Semi-quantitative approach with >80% average recovery. aatbio.com |
| Textiles / Paper | Ultrasonic Extraction (30% DMF solution) | Suitable for rapid screening and detection by HPLC. medchemexpress.com |
Quantitative Analysis and Method Detection Limit Studies
The quantitative analysis of this compound (FB28) is crucial for monitoring its presence in various matrices, including environmental samples, consumer goods, and biological tissues. A range of advanced analytical methodologies have been developed to detect and quantify this compound, each with specific sensitivities and applications. These methods primarily leverage chromatographic separation techniques coupled with highly sensitive detectors.
High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common, reliable methods for the separation and quantification of fluorescent brighteners. newclothmarketonline.com These techniques often utilize fluorescence (FLD) or photodiode array (PDA) detectors for sensitive and specific detection. newclothmarketonline.comfda.gov
One validated method for detecting FB28 in food matrices employs UPLC with tandem fluorescence (FLR) and PDA detection. fda.govfda.gov In this method, the fluorescence detector proved to be significantly more sensitive for analyte detection—over ten times more so than the PDA. fda.gov While the PDA spectra are useful for confirming the identity of the compound, the FLR detector is superior for achieving low detection limits. fda.gov The study established an estimated Method Detection Limit (MDL) of 260 parts-per-billion (ppb) for FB28. fda.govfda.gov The instrument-level of detection (i-LOD) was even lower, estimated at 5 ppb using the fluorescence detector. fda.gov For specific food matrices like shrimp, the limit of quantitation (LOQ) was estimated to be approximately 2.5 parts-per-million (ppm). fda.gov
Another HPLC method coupled with fluorimetry has been used for the detection of optical brighteners in cosmetics. This method involves dissolving the cosmetic product in methanol, followed by HPLC separation and fluorimetric detection, achieving a detection limit of 0.5 mg/L for C.I. This compound/113. oecd.org
Table 1: UPLC Method Performance for this compound in Food Matrices fda.gov
| Parameter | Detector | Value | Matrix |
|---|---|---|---|
| Method Detection Limit (MDL) | FLR/PDA | 260 ppb | General Food |
| Instrument-LOD (i-LOD) | FLR | 5 ppb | - |
| Instrument-LOD (i-LOD) | PDA | 260 ppb | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For analyzing trace levels of fluorescent brighteners in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique. nih.govsemanticscholar.org This method offers high sensitivity and specificity, allowing for the simultaneous determination of multiple fluorescent brighteners. nih.govnih.gov
A study focused on developing a method for 13 different fluorescent brighteners in human plasma utilized solid-phase extraction combined with HPLC-MS/MS. nih.gov Detection was carried out using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. nih.govnih.gov While this study did not report figures specifically for FB28, it established a range of method quantitation limits (MQLs) from 0.012 to 0.348 ng/mL and method detection limits (MDLs) from 0.004 to 0.105 ng/mL for the 13 brighteners analyzed. nih.gov The results demonstrated good linearity for all compounds, with correlation coefficients (R²) greater than 0.992. nih.govnih.gov This indicates the high sensitivity and suitability of LC-MS/MS for trace-level analysis of this class of compounds in human plasma. nih.gov
Table 2: General Performance of LC-MS/MS for 13 Fluorescent Brighteners in Human Plasma nih.gov
| Parameter | Value Range |
|---|---|
| Method Detection Limit (MDL) | 0.004 - 0.105 ng/mL |
| Method Quantitation Limit (MQL) | 0.012 - 0.348 ng/mL |
Other Analytical Approaches
Besides chromatography-based methods, other techniques have been applied for semi-quantitative or screening purposes. Fluorometric analysis, which measures the fluorescence of a sample, can be used to estimate the concentration of optical brighteners in water. usgs.gov This approach can be affected by interference from natural organic matter. usgs.gov One semi-quantitative method exploits the high affinity of optical brighteners for cellulose. By adding cellulose fibers to a water sample, the brighteners bind to the fibers, and the concentration can be calculated by subtracting the final fluorescence from the initial fluorescence of the water sample. usgs.gov
Spectrofluorometry is also used for the quantitative analysis of fluorescent whitening agents in paper and process water. ncsu.edu This method relies on measuring the fluorescence emission at a peak wavelength when excited by a specific wavelength, establishing a relationship between the concentration of the FWA and the intensity of the fluorescence emission. ncsu.edu
Table 3: Detection Limit for this compound in Cosmetics using HPLC-Fluorimetry oecd.org
| Analytical Method | Matrix | Detection Limit |
|---|
Environmental Occurrence, Transformation, and Transport of Fluorescent Brightener 28
Environmental Distribution and Compartmentalization Studies
Once released into the environment, Fluorescent Brightener 28 partitions between different environmental compartments, with its physicochemical properties governing its distribution.
The primary route for this compound to enter the environment is through the discharge of domestic and industrial wastewater. researchgate.net As a component of laundry detergents, a significant portion is released to sewers during washing. industrialchemicals.gov.au Studies have consistently detected stilbene-type FWAs in sewage, wastewater treatment plant (WWTP) effluents, and receiving river waters.
Removal of FWAs during sewage treatment can be variable, with reported efficiencies ranging from 53% to 98%, largely dependent on the specific compound and the treatment process. researchgate.net Elimination is primarily due to strong adsorption to primary and activated sludge rather than biodegradation. nih.govindustrialchemicals.gov.au Consequently, the remainder is released into surface waters. industrialchemicals.gov.au
Concentrations of related stilbene-type FWAs, such as DSBP (4,4'-bis(2-sulfostyryl)biphenyl) and DAS1 (Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate), have been documented in various aquatic environments. For instance, studies in Tokyo, Japan, found DSBP and DAS1 in river waters at concentrations of a few micrograms per liter (µg/L). acs.orgnih.gov In Tokyo Bay, concentrations were lower, ranging from 0.019 to 0.264 µg/L for DSBP and 0.021 to 0.127 µg/L for DAS1, indicating dilution from the sewage source. acs.orgnih.gov Research in Swiss rivers found concentrations of DAS 1 ranging from 6–120 nanograms per liter (ng/L) and DSBP from 10–70 ng/L. researchgate.net
Concentrations of Stilbene-Type Fluorescent Whitening Agents in Aquatic Environments
| Location | Compound | Sample Type | Concentration Range |
|---|---|---|---|
| Tokyo, Japan | DSBP | River Water | Few µg/L |
| Tokyo, Japan | DAS1 | River Water | ~1 µg/L |
| Tokyo Bay, Japan | DSBP | Bay Water | 0.019 - 0.264 µg/L |
| Tokyo Bay, Japan | DAS1 | Bay Water | 0.021 - 0.127 µg/L |
| Switzerland | DAS 1 | River Water | 6 - 120 ng/L |
| Switzerland | DSBP | River Water | 10 - 70 ng/L |
| Various Locations | Generic FWAs | Primary Effluent | 7 - 21 µg/L |
| Various Locations | Generic FWAs | Secondary Effluent | 2.6 - 8.9 µg/L |
This compound exhibits a very high potential for sorption onto soil and sediment. oecd.org This strong adsorption is a key process in its removal from the water column in both wastewater treatment plants and natural aquatic systems. industrialchemicals.gov.auoecd.org In WWTPs, the adsorbed fraction can exceed 90% in activated sludge. industrialchemicals.gov.auindustrialchemicals.gov.au This leads to significant partitioning of the compound into sewage sludge. oecd.org
When biosolids from WWTPs are applied to agricultural land, FB 28 is introduced into the soil environment. industrialchemicals.gov.au Due to its strong adsorption, it is expected to have low mobility in soil and sediment. industrialchemicals.gov.auscbt.com The primary target compartment for FB 28, based on its physicochemical properties, is water; however, its high adsorption affinity means it will strongly partition to sediment and soil. oecd.org One study noted that in treated sewage sludge, the highest concentrations of a similar brightener were 8 mg/kg, with the adsorption capacity attributed to the abundant cellulosic material in the sludge. oecd.org
Adsorption and Mobility Characteristics of this compound
| Parameter | Finding | Environmental Compartment |
|---|---|---|
| Adsorption Potential | Very high sorption potential indicated. oecd.org | Soil and Sediment |
| Adsorption to Sludge | Can exceed 90% in activated sludge. industrialchemicals.gov.auindustrialchemicals.gov.au | Wastewater Treatment Plants |
| Mobility | Low mobility expected. industrialchemicals.gov.auscbt.com | Soil and Sediment |
Degradation Pathways and Persistence
The environmental persistence of this compound is influenced by its susceptibility to both photolytic and biological degradation processes.
Photodegradation is considered an important elimination process for stilbene-type FWAs like this compound in the upper layers of sunlit surface waters. oecd.org These compounds are designed to absorb UV light, which makes them inherently susceptible to photochemical reactions. oecd.org Studies on structurally similar compounds have shown rapid direct photolysis in lake water when irradiated by sunlight, with half-lives of less than 6 hours. oecd.org
The photodegradation process can be influenced by environmental factors. For example, FWA concentrations in river water during the summer may decrease not only due to dilution from higher precipitation but also because of enhanced photodegradation from more prolonged exposure to sunlight. researchgate.net One study validated a method for detecting FWAs by exposing water samples to UV light for 15 minutes, which resulted in a significant decay in fluorescence intensity, demonstrating their photosensitivity. researchgate.netnih.gov While photodegradation can be a significant removal pathway, it may also lead to the formation of persistent degradants. industrialchemicals.gov.au
This compound is classified as not readily biodegradable. oecd.org Standard tests for biodegradability have shown limited mineralization of this compound. In a Closed Bottle test, less than 10% biodegradation was observed over 28 days. oecd.org Another study reported a degradation rate of only 1.2% (based on DOC removal) over 28 days. chemos.de
However, significant removal from wastewater is achieved through adsorption. A Zahn-Wellens test, designed to assess inherent biodegradability, was terminated after 24 hours because 83.6% of the test substance had been removed by adsorption to the sludge, not biodegradation. industrialchemicals.gov.au This highlights that the primary removal mechanism in biological treatment plants is physical (adsorption) rather than microbial degradation. nih.gov Due to its low biodegradability, the portion of FB 28 that is not removed by adsorption and remains in the water column may persist in the environment. nih.govindustrialchemicals.gov.au
Biodegradation and Removal Studies for this compound
| Test Method | Duration | Result | Conclusion |
|---|---|---|---|
| Closed Bottle Test (similar to OECD TG 301D) | 28 days | < 10% biodegradation | Not readily biodegradable oecd.org |
| Zahn-Wellens/EMPA-Test (OECD TG 302B) | 24 hours | 83.6% elimination by adsorption | Significant removal via adsorption, not biodegradation industrialchemicals.gov.auoecd.org |
| DOC Removal Test | 28 days | 1.2% DOC removal | Poor biodegradability chemos.de |
Environmental Tracing and Indicator Applications of this compound
The characteristics of this compound and other FWAs—namely their widespread use in products leading to consistent discharge in wastewater, their persistence, and their fluorescent properties—make them effective tracers for human-derived pollution. nih.govvt.edu The presence of these compounds in natural waters is a strong indicator of contamination from domestic wastewater, including failing septic systems or sewage overflows. researchgate.netvt.edu
Fluorometry can be used to detect the "signature" of optical brighteners in water samples, which survives both municipal and domestic wastewater treatment processes and can be detected even at very dilute levels. vt.edu Field tests have successfully used this method to locate fluorescent plumes in coastal rivers and differentiate between water impacted by human sewage and other sources. vt.edu The ratio of different types of FWAs, which may photodegrade at different rates, can also be used as an index to estimate the residence time and "freshness" of a water mass originating from a sewage outfall. nih.gov This application provides a valuable and cost-effective tool for water quality management and tracking pollution sources in various aquatic systems. nih.govvt.edu
Transformation Product Identification and Characterization in Environmental Research
The environmental transformation of this compound (FB 28) is a critical area of research for understanding its ultimate fate and potential impact on ecosystems. While generally considered resistant to biodegradation, FB 28 can be transformed through other environmental processes, notably ozonation and photodegradation. The identification and characterization of its transformation products are essential for a complete environmental risk assessment.
Ozonation Byproducts
Research into the degradation of this compound through ozonation has identified several transformation products, indicating a breakdown of the complex molecule into smaller organic compounds. A key study on the reaction of ozone with FB 28 in aqueous solutions led to the identification of multiple byproducts. The primary analytical techniques used for their separation and identification were High-Pressure Anionic Exchange Chromatography (HPAEC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
The identified ozonation byproducts suggest that the degradation occurs at the phenyl-amino groups and the triazine rings. The ultimate products of this process include several organic acids and other small molecules.
Table 1: Identified Ozonation Byproducts of this compound
| Transformation Product | Analytical Method(s) Used for Identification |
| Acetic Acid | HPAEC, GC-MS |
| Formic Acid | HPAEC, GC-MS |
| Glyoxalic Acid | HPAEC, GC-MS |
| Cyanuric Acid | HPAEC, GC-MS |
| Succinic Acid | HPAEC, GC-MS |
| Malonic Acid | HPAEC, GC-MS |
This table is generated based on data from a study on the ozonation of this compound.
Photodegradation Products
Photodegradation is considered a significant pathway for the transformation of stilbene-type fluorescent whitening agents like FB 28 in the environment, particularly in sunlit surface waters. The general mechanism for the photodegradation of these compounds involves the photo-oxidative cleavage of the central stilbene (B7821643) double bond. This process is expected to yield smaller aromatic compounds, such as aldehydes and alcohols.
Further degradation of the initial photoproducts may lead to the formation of more persistent molecules, including derivatives of melamine. While the photodegradation of stilbene-type brighteners is a recognized transformation pathway, specific degradation products for this compound are not extensively detailed in publicly available literature. However, based on the degradation of similar compounds, the formation of aldehydes and alcohols is a primary expectation. For instance, the oxidation of other stilbene-type fluorescent whitening agents has been shown to yield products like 4-sulfobenzaldehyde and its corresponding oxidized form, 4-sulfobenzoic acid. nih.gov
Table 2: Expected Photodegradation Products of Stilbene-Type Fluorescent Whitening Agents
| Transformation Product Type | General Chemical Class |
| Initial Products | Aldehydes, Alcohols |
| Further Degradation Products | Melamine Derivatives |
This table is based on the generalized photodegradation pathways for stilbene-type fluorescent whitening agents.
Biodegradation Products
The biodegradation of this compound is generally considered to be a minor environmental fate pathway. Studies have indicated that it is not readily biodegradable. Its high adsorption coefficient to sludge in wastewater treatment plants further limits the availability of the compound for microbial degradation in the aqueous phase. Consequently, there is a lack of significant research identifying specific biodegradation metabolites of this compound in environmental systems.
Analytical Characterization Techniques
The identification and characterization of the transformation products of this compound rely on sophisticated analytical instrumentation. The complexity of the parent molecule and the potentially low concentrations of its degradation products in environmental matrices necessitate highly sensitive and specific techniques.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of fluorescent brighteners and their transformation products. HPLC with fluorescence detection (HPLC-FLD) is particularly sensitive for the parent compound and other fluorescent intermediates. The use of photodiode array (PDA) detectors can provide spectral information for identification.
Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is indispensable for the structural elucidation of unknown transformation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the products.
High-Pressure Anionic Exchange Chromatography (HPAEC) has been effectively used to separate and identify acidic ozonation byproducts.
These analytical techniques are crucial for piecing together the complex degradation pathways of this compound in the environment.
Applications of Fluorescent Brightener 28 As a Research Tool
Microscopy and Imaging Techniques in Biological Research
Fluorescent Brightener 28 serves as a non-specific fluorochrome that absorbs ultraviolet light and emits blue-white fluorescence, particularly when bound to its target polysaccharides. sigmaaldrich.com This property is harnessed in fluorescence microscopy to visualize specific structures in fungi, plants, and other organisms. sigmaaldrich.comsigmaaldrich.com
Fungal Cell Wall and Biofilm Staining for Morphological Studies
This compound is extensively used for the rapid detection and morphological study of fungi. sigmaaldrich.commpbio.com It binds to the chitin (B13524) and other β-1,4-carbohydrates present in the fungal cell wall, causing the walls to fluoresce brightly under UV or violet-blue light, often appearing as a brilliant apple-green color due to the barrier filters used in microscopy. researchgate.netdalynn.com This staining technique facilitates the clear visualization of fungal structures such as hyphae and yeasts. thomassci.comresearchgate.net
The compound is also a critical tool for studying biofilms, which are complex communities of microorganisms. Research on Candida albicans, a common pathogenic fungus, has utilized this compound to stain the biofilm matrix, aiding in the understanding of its structure and development. sigmaaldrich.comthomassci.com The dye allows for unambiguous, direct information on the involvement and structure of filamentous fungi within biofilms formed in various environments, such as water distribution systems. nih.gov
| Organism/Structure | Target Molecule | Observation | Reference |
|---|---|---|---|
| Fungi (general) | Chitin, Cellulose (B213188) | Bright apple-green fluorescence of cell walls under UV light. | dalynn.com |
| Candida albicans | Chitin | Staining of biofilm matrix and cell walls. | sigmaaldrich.comthomassci.com |
| Penicillium brevicompactum | Chitin | Visualization of filamentous structures in biofilms. | nih.gov |
Plant Tissue and Cellular Structure Visualization
In plant biology, this compound is a key reagent for visualizing cell walls by binding to cellulose. sigmaaldrich.comwikipedia.org This application is crucial for studying plant structure, development, and cell wall dynamics. researchgate.netresearchgate.net The dye can be used on various plant tissues and organs, including roots, stems, and leaves, to highlight the architecture of cell walls in different cell types like the epidermis, cortex, and xylem. researchgate.netresearchgate.net
Researchers have employed this compound to study cell wall regeneration in plant protoplasts and to observe dynamic changes in cell walls during development in model organisms like the moss Physcomitrium patens. nih.govnsf.gov For instance, time-lapse imaging using the dye has revealed that less intensely stained regions of the cell wall often correlate with future sites of cell expansion or branching. nsf.gov It has also been used in Arabidopsis thaliana to reliably identify functional conductive vessels (xylem) by perfusing the dye through stem segments, which stains the secondary cell walls of active vessels. nih.gov
| Model Organism | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Identification of functional xylem | FB28 perfusion stained secondary cell walls of conductive vessels, allowing for accurate quantification. | nih.gov |
| Physcomitrium patens (moss) | Cell wall dynamics during development | Calcofluor staining patterns change over time, with less dense staining correlating to cell expansion/branching sites. | nsf.gov |
| Hyoscyamus muticus (protoplasts) | Cell wall regeneration | Calcofluor fluorescence could be used to measure the synthesis of cellulosic components in new cell walls. | nih.gov |
| Cucumber Plants | Cell wall composition | Used to image β-glucans and glycans in the cell walls of stem and root tissues. | caymanchem.com |
Live Cell Chitin Detection and Developmental Monitoring in Model Organisms
A significant advancement in the application of this compound is its use for the detection of chitin in living cells, providing insights into dynamic biological processes. mdpi.commedchemexpress.com While it has been traditionally used on fixed tissues, recent studies have demonstrated its utility in in vivo imaging. mdpi.com
One notable study focused on the wing epithelial cells of the lycaenid butterfly, Zizeeria maha, immediately after pupation. mdpi.comnih.gov Researchers were able to use this compound to detect intracellular chitin in live cells, identifying specialized chitin-secreting cells and developing scale structures. mdpi.comnih.gov This application is crucial for understanding the differentiation of epithelial tissues and the formation of complex structures like butterfly scales and their associated color patterns. mdpi.com Although the dye can also bind to other polysaccharides, in insects, where chitin is the predominant structural polysaccharide, the signal is considered a reliable indicator of its presence. mdpi.com
Material Science and Polymer Chemistry Applications
Beyond its role in biological imaging, this compound has emerged as a versatile compound in material science, particularly in the field of polymer chemistry. researchgate.net Its photochemical properties allow it to function as an efficient photoinitiator for polymerization reactions. medchemexpress.commedchemexpress.com
Photoinitiation in Free Radical Photopolymerization Processes
This compound has been identified as a highly effective, visible light-sensitive photoinitiator for free radical photopolymerizations, especially when used in combination with a co-initiator like a diaryliodonium salt. researchgate.netnih.gov These two-component systems are capable of initiating the polymerization of monomers, such as acrylates, upon irradiation with low-intensity light, for example, from a light-emitting diode (LED). researchgate.netnih.gov
The excellent near-UV-visible absorption and strong fluorescent properties of this compound are key to its performance. researchgate.net A significant advantage of this system is its ability to overcome oxygen inhibition, a common issue in free radical polymerization that can terminate the reaction prematurely. researchgate.netnih.gov This makes it a robust initiator for processes conducted under ambient air conditions.
| Property | Description | Advantage | Reference |
|---|---|---|---|
| Light Source | Sensitive to visible LED light. | Utilizes safe, cheap, and low-energy irradiation devices. | researchgate.netresearchgate.net |
| Initiating System | Two-component system, typically with a diaryliodonium salt. | High performance and efficiency in initiating polymerization. | researchgate.netnih.gov |
| Oxygen Inhibition | Able to overcome oxygen inhibition. | Allows for polymerization under air, simplifying the process. | researchgate.net |
| Monomer Type | Effective for free radical polymerization of acrylates. | Versatile for a common class of monomers. | researchgate.net |
Coating and Hydrogel Synthesis Methodologies using this compound as Photoinitiator
The photoinitiation capabilities of this compound have been applied to the synthesis of various materials, including water-based coatings and hydrogels. researchgate.netrsc.org The use of this fluorescent brightener as a photoinitiator allows for the creation of tack-free waterborne coatings under mild, visible light irradiation. researchgate.netrsc.org
Furthermore, this system facilitates the LED-assisted synthesis of hydrogels from acrylate formulations in aqueous solutions. researchgate.netrsc.org This method is considered more environmentally friendly and results in hydrogels with high swelling capability. researchgate.net The use of a commercially available, safe, and inexpensive compound like this compound as the photoinitiator makes these synthesis methods highly attractive for various industrial applications. researchgate.netresearchgate.net
Probing Polymer Structure and Dynamics
This compound, also known as Calcofluor White M2R, serves as a valuable probe in the study of polymer structures, particularly polysaccharides. Its ability to bind specifically to β-1,3- and β-1,4-linked polysaccharides, such as cellulose and chitin, allows researchers to visualize and analyze the architecture of these complex macromolecules. wikipedia.org When bound to these polymers, the fluorescence of the dye is enhanced, providing a clear signal for microscopic imaging. sigmaaldrich.com
This property is extensively utilized in plant and fungal cell biology to investigate cell wall biosynthesis and organization. phytotechlab.comnih.gov For instance, it has been used to stain thecal plates in dinoflagellates, which are composed of cellulose, revealing detailed plate structures under a fluorescence microscope. researchgate.netresearchgate.net The intensity of the fluorescence can provide quantitative insights into the local concentration of these polymers. Research has demonstrated a method for the rapid quantification of cellulose nanocrystals by measuring the fluorescence of Calcofluor White. researchgate.net
Furthermore, this compound can act as a photoinitiator for free radical photopolymerizations, sensitive to visible light from light-emitting diodes (LEDs). medchemexpress.commedchemexpress.com This application is crucial in the development of new polymer materials and in studying the dynamics of polymerization processes under specific light conditions.
Forensic Science Applications
The unique fluorescent properties of this compound and its widespread use in consumer products make it a compound of interest in forensic science.
Fiber Analysis and Characterization
In forensic fiber analysis, the presence and type of fluorescent brighteners on textile fibers can be a key distinguishing feature. scribd.com Since many textiles, papers, and detergents contain these compounds to enhance brightness, their analysis can provide crucial associative evidence. sigmaaldrich.commpbio.com
Forensic examiners can use techniques like thin-layer chromatography to extract and separate fluorescent brighteners from single fibers. scribd.com This allows for the comparison of a fiber found at a crime scene with those from a known source, such as a suspect's clothing or a specific brand of detergent. ojp.govansi.org The variation in the types of brighteners used by different manufacturers can help to discriminate between fibers that might otherwise appear identical in color and type. scribd.com Even small quantities of fiber, down to 5 micrograms, can be analyzed for their brightener content. scribd.com
| Analytical Technique | Application in Fiber Analysis | Key Findings |
| Ultraviolet (UV) Light Examination | Initial screening of fibers for fluorescence. | Brightened, undyed fibers will fluoresce, indicating the potential presence of optical brighteners. scribd.com |
| Thin-Layer Chromatography (TLC) | Separation and characterization of extracted brighteners. | Allows for the discrimination between different types of brighteners, providing a chemical fingerprint of the fiber's treatment history. scribd.comansi.org |
| Microspectrophotometry | Measurement of the fluorescence spectrum of the brightener on the fiber. | Provides detailed spectral data that can be used for comparison and identification of the specific brightener. |
Environmental Source Tracking in Forensic Hydrology
In forensic hydrology, fluorescent tracers are used to track the sources and pathways of water contamination. Fluorescent whitening agents (FWAs), including compounds like this compound, are particularly useful as they are common components of domestic and industrial wastewater. Their presence in groundwater or surface water can indicate contamination from sources such as septic systems, leaking sewer lines, or industrial discharge.
The core principle of environmental source tracking is to identify unique chemical signatures or "fingerprints" associated with specific contamination sources. nih.govnih.govnist.gov By analyzing water samples for the presence and concentration of specific FWAs, hydrologists can trace the plume of contamination back to its origin. This forensic approach is critical for determining liability in environmental pollution cases and for designing effective remediation strategies. epa.govserdp-estcp.mil While the literature specifically naming this compound in forensic hydrology is sparse, the methodology for using FWAs as tracers is well-established.
Nanomaterial Functionalization and Development
The fluorescent properties of this compound are being harnessed in the field of nanotechnology to create functionalized nanomaterials with advanced optical capabilities.
Surface Modification of Nanoparticles with this compound
Researchers have successfully coated nanoparticles, such as iron oxide (Fe₃O₄) nanoparticles, with this compound. researchgate.netknu.ac.kringentaconnect.com This surface modification is achieved by dissolving the brightener in an aqueous solution containing the synthesized nanoparticles. researchgate.net The process results in a stable coating of the fluorescent dye on the nanoparticle surface, imparting new optical properties to the material while retaining its original characteristics, such as magnetism in the case of Fe₃O₄. researchgate.netingentaconnect.com
The modification of nanoparticle surfaces is a key area of research for developing materials with tailored properties for specific applications, including biomedical imaging and targeted drug delivery. nih.govmdpi.commdpi.com The ability to easily coat nanoparticles with a fluorescent molecule like this compound opens up possibilities for creating multifunctional nanoprobes. researchgate.netamerican.edu
Fluorescent Properties of Coated Nanostructures for Research
Nanoparticles coated with this compound exhibit strong fluorescence, making them valuable tools for various research applications. researchgate.netknu.ac.kr For instance, Fe₃O₄ nanoparticles coated with this brightener show a strong fluorescence maximum at approximately 435 nm. medchemexpress.comresearchgate.netingentaconnect.com These coated nanoparticles produce bright confocal images in both the blue and green regions of the spectrum. researchgate.netknu.ac.kr
These dual-functionality nanoparticles, possessing both magnetic and fluorescent properties, have significant potential in biomedical research. researchgate.netingentaconnect.com The magnetic core allows for manipulation or detection via magnetic fields, while the fluorescent shell enables optical imaging and tracking.
Table of Fluorescent Properties for FB 28-Coated Fe₃O₄ Nanoparticles
| Property | Value | Source |
|---|---|---|
| Average Particle Diameter | 20 ± 1 nm | researchgate.netknu.ac.kr |
| Fluorescence Maximum (λmax) | 435 nm | researchgate.netknu.ac.kringentaconnect.com |
| Excitation Wavelength (Confocal Microscopy) | 488 nm | researchgate.net |
| Emission Regions (Confocal Microscopy) | Green and Blue | researchgate.netknu.ac.kr |
This combination of properties in a single nanostructure is highly desirable for applications in bioimaging, targeted drug delivery, and as contrast agents in medical diagnostics. nih.gov
Computational and Theoretical Investigations of Fluorescent Brightener 28
Molecular Modeling and Docking Studies of Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule, such as Fluorescent Brightener 28, binds to a macromolecular target, typically a protein. This method is crucial for identifying potential biological interactions and understanding the forces that stabilize the resulting complex.
Recent research has employed virtual screening through molecular docking to investigate the interactions of this compound with a wide array of human proteins. nih.gov In one extensive study, the structure of this compound was docked against a library of 844 human proteins to identify those with the highest binding affinity. nih.gov The primary goal was to identify potential protein targets and elucidate the compound's mechanism of action at a molecular level.
The findings from these docking studies revealed that this compound exhibits a particularly high affinity for the CD40 ligand, a protein involved in immune system regulation. nih.gov The interaction is characterized by a specific binding mode within the protein's active site, stabilized by a network of intermolecular forces. Such computational approaches are instrumental in predicting potential biological targets before experimental validation. While the primary application of this compound is as a whitening agent for polysaccharides like cellulose (B213188), docking studies can uncover potential off-target interactions relevant to toxicology and pharmacology. nih.govmdpi.com
Table 1: Summary of Molecular Docking Parameters for this compound
| Parameter | Description | Application to this compound |
|---|---|---|
| Ligand Preparation | Generation of a 3D structure of the molecule and optimization of its geometry. | The structure of this compound was constructed and optimized using quantum chemical methods (DFT). nih.gov |
| Protein Target | The macromolecule (e.g., enzyme, receptor) selected for the docking study. | A library of 844 human proteins was screened; CD40 ligand was identified as a high-affinity target. nih.gov |
| Docking Algorithm | The computational method used to predict the binding pose and affinity (e.g., AutoDock Vina). | AutoDock Vina was utilized to perform the virtual screening and calculate binding affinities. nih.gov |
| Binding Affinity | A score that estimates the strength of the interaction between the ligand and the protein. | The CD40 ligand/FB-28 complex was identified as having one of the highest binding affinities among the screened proteins. nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a fundamental understanding of their structure, stability, and spectroscopic characteristics. For a fluorescent compound like this compound, these methods are essential for explaining its ability to absorb ultraviolet light and emit visible blue light. stppgroup.com
The core of this compound's function lies in its stilbene-derived structure, which contains an extensive system of conjugated π-electrons. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), have been used to study this compound. nih.gov Specifically, the geometry of the this compound molecule was optimized using the B3LYP functional with a 6-311G basis set. nih.gov This optimization provides the most stable three-dimensional conformation of the molecule, which is the starting point for further computational analysis, including molecular docking and dynamics. nih.govmdpi.com
These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption properties. For fluorescent brighteners, this gap corresponds to the energy required to excite an electron from the ground state to an excited state upon absorbing UV radiation. The subsequent return of the electron to the ground state results in the emission of fluorescent light. mdpi.com
Table 2: Application of Quantum Chemical Methods to this compound
| Computational Method | Property Investigated | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry optimization and electronic structure. | Used to determine the stable 3D structure of FB-28 with the B3LYP/6-311G method. nih.gov |
| Time-Dependent DFT (TD-DFT) | Excited states, absorption, and emission spectra. | Predicts the UV-Vis absorption spectrum and the fluorescence emission spectrum, explaining its color-brightening effect. mdpi.com |
| HOMO-LUMO Analysis | Electron distribution and energy gap. | The energy gap is directly related to the wavelength of light absorbed (UV region) and emitted (blue region). |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of molecular behavior, offering insights into the stability of molecular complexes and the conformational flexibility of molecules in their environment.
For this compound, MD simulations have been performed to validate the results of molecular docking studies and to assess the stability of its complexes with protein targets. nih.gov Following the docking of this compound to the CD40 ligand, a 100-nanosecond MD simulation was conducted. nih.gov Such simulations allow researchers to observe how the ligand and protein interact and adjust their conformations in a simulated physiological environment.
The stability of the protein-ligand complex over the simulation period is a key indicator of a true binding interaction. Parameters such as root-mean-square deviation (RMSD) are monitored to ensure that the complex remains in a stable conformational state. The force fields used in these simulations are critical for accuracy; for the FB-28/protein complex, the CHARMM force field was used for the protein and the CHARMM General Force Field (CGenFF) was applied to the this compound ligand. nih.gov These simulations confirmed the stability of the complex formed between this compound and the CD40 ligand, corroborating the energetic calculations from the initial docking experiments. nih.gov
Table 3: Key Components of Molecular Dynamics Simulations for this compound
| Component | Description | Specifics for this compound Study |
|---|---|---|
| System Setup | The initial complex (e.g., protein-ligand) is placed in a simulation box, typically solvated with water. | The CD40 ligand/FB-28 complex was used as the starting structure. nih.gov |
| Force Field | A set of parameters used to calculate the potential energy of the system's atoms. | CHARMM force field for the protein and CGenFF for the FB-28 ligand. nih.gov |
| Simulation Time | The duration over which the molecular motions are simulated. | A 100-nanosecond simulation was performed to evaluate complex stability. nih.gov |
| Analysis | Evaluation of the trajectory to study stability, conformational changes, and intermolecular interactions. | Analysis focused on the stability of the formed complex to validate docking results. nih.gov |
Research Gaps, Challenges, and Future Directions
Elucidation of Undetermined Abiotic Degradation Pathways
The environmental persistence of Fluorescent Brightener 28 is largely governed by abiotic degradation processes, as it is not readily biodegradable. While photodegradation is recognized as the primary mechanism for its removal, the intricate pathways of this process are not fully understood. usgs.gov
Photodegradation: As a stilbene (B7821643) derivative, FB 28 is designed to absorb UV radiation (in the 300–400 nm range) and re-emit it as blue light, a property that also makes it susceptible to photodegradation. usgs.gov In the atmosphere, its reaction with photochemically produced hydroxyl radicals is estimated to be rapid, with a calculated half-life of approximately 1.2 hours. usgs.gov In aquatic environments, photodegradation is expected to be a significant elimination process in the sunlit upper layers of surface waters. usgs.gov However, the specific intermediate steps, reaction kinetics under various environmental conditions (e.g., pH, presence of natural sensitizers), and the influence of its adsorption to sediment or sludge on degradation rates remain poorly defined. A key photochemical reaction for stilbene-based compounds is trans-cis photoisomerization, which can alter the molecule's fluorescence and subsequent degradation behavior. The elucidation of these isomerization and subsequent fragmentation pathways is a critical research gap.
Hydrolysis: Due to the absence of hydrolyzable functional groups in its chemical structure, this compound is not expected to undergo hydrolysis in the environment. usgs.govhitachi-hightech.com This stability towards hydrolysis underscores the importance of photodegradation as the dominant abiotic removal pathway.
Comprehensive Identification of Environmental Transformation Products
A significant knowledge gap exists regarding the identity of the transformation products (TPs) formed during the abiotic degradation of this compound. While it is established that the compound degrades, the resulting chemical species have not been comprehensively cataloged. This lack of data hinders a complete assessment of the environmental risk, as the TPs could potentially be more persistent, mobile, or toxic than the parent compound.
Studies on structurally similar stilbene-based fluorescent whitening agents can provide insights into the potential TPs. For instance, the oxidation of 4,4'-bis(2-sulfostyryl)biphenyl (DSBP), another stilbene-type brightener, has been shown to yield smaller aromatic compounds through the cleavage of the stilbene bonds. Identified degradation products in that case include:
4-sulfobenzaldehyde
4,4'-bisaldehyde biphenyl (B1667301)
4-sulfobenzoic acid
4,4'-biphenyldicarboxylic acid
It is plausible that the degradation of FB 28, which also contains a stilbene core, could generate analogous sulfonated and carboxylated aromatic compounds. However, without specific studies on FB 28, this remains speculative. Future research must prioritize the use of high-resolution mass spectrometry and other advanced analytical techniques to identify and quantify the TPs of this compound formed under environmentally relevant photodegradation conditions.
Development of Advanced Analytical Techniques for Trace Detection in Complex Matrices
Detecting and quantifying this compound at trace levels in complex environmental matrices such as wastewater sludge, sediments, and biological tissues presents a significant analytical challenge. Its tendency to adsorb strongly to solids complicates extraction and analysis. hitachi-hightech.com
Simple fluorometry is often used as a screening method due to its low cost and ease of use. uncw.edu However, this technique suffers from a lack of specificity and is prone to interference from naturally occurring organic matter, which can lead to false positives. hitachi-hightech.com More sophisticated methods like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detectors offer improved sensitivity and specificity. uncw.edunih.gov
The development of more advanced and robust analytical methods is a key research priority. Current state-of-the-art techniques include:
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem detectors like Photo-Diode Array (PDA) and fluorescence (FLR) detectors. This combination allows for fast separation with highly sensitive and specific detection, enabling reliable quantification in food matrices at levels as low as 260 parts per billion (ppb). researchgate.net
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the trace analysis of multiple fluorescent brighteners in highly complex matrices like human plasma. vt.edu Coupled with effective sample clean-up techniques like Solid-Phase Extraction (SPE), LC-MS/MS provides the high sensitivity and selectivity required to overcome matrix effects and achieve detection limits in the low nanogram-per-milliliter (ng/mL) range. vt.edu
Future efforts should focus on optimizing these advanced methods for a wider range of environmental matrices, particularly sludge and sediment. The development of standardized protocols and certified reference materials is also crucial for ensuring data quality and comparability across different studies.
Table 1: Comparison of Analytical Techniques for this compound Detection
| Technique | Principle | Advantages | Challenges & Research Gaps |
| Fluorometry | Measures native fluorescence upon UV excitation. | Inexpensive, simple, field-portable. uncw.edu | Low specificity, high potential for interference from natural organic matter. hitachi-hightech.com |
| HPLC-UV/FLD | Chromatographic separation followed by UV or fluorescence detection. | Good sensitivity and specificity. nih.gov | Requires expensive equipment and trained personnel; matrix interference can still be an issue. hitachi-hightech.com |
| UPLC-PDA/FLR | High-resolution chromatography with dual detection. | Fast analysis, highly sensitive and specific detection. researchgate.net | Requires validation for diverse and complex environmental matrices like sludge. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Very high sensitivity and selectivity, suitable for trace analysis in complex matrices (e.g., plasma). vt.edu | High instrument cost, requires extensive method development for sample extraction and clean-up. |
Exploration of Novel Photophysical and Photochemical Phenomena of this compound
The fundamental photophysical and photochemical properties of this compound, while exploited in its primary application, are not fully explored. Its core function relies on absorbing UV light (λmax ~356 nm) and emitting it in the blue region of the visible spectrum (λem ~430-435 nm). medchemexpress.com However, more complex phenomena warrant deeper investigation.
A key area for future research is the detailed characterization of its excited states. Like other stilbene derivatives, the photochemistry of FB 28 likely involves a complex interplay between singlet and triplet excited states. The process of intersystem crossing —a transition from an excited singlet state to a triplet state—can significantly influence the molecule's fate, potentially leading to different degradation pathways or photochemical reactions. proteus-instruments.com Understanding the efficiency of intersystem crossing and the properties of the resulting triplet state is a frontier in the study of this compound.
Furthermore, the trans-cis photoisomerization around the central ethylene (B1197577) double bond is a critical photochemical process for stilbenes. This isomerization can lead to a non-fluorescent cis-isomer, which impacts the brightening efficiency and represents an initial step in the photodegradation pathway. Studying the dynamics of this isomerization on ultrafast timescales could provide fundamental insights into its photochemical stability.
One of the most promising novel phenomena is its recently discovered role as a visible light-sensitive photoinitiator for free radical polymerizations. medchemexpress.com When used with a co-initiator like a diaryliodonium salt, FB 28 can efficiently initiate the polymerization of acrylates upon irradiation with low-intensity LED light. medchemexpress.com This opens up new applications in fields like 3D printing and coating technologies. Further exploration of the underlying photochemical mechanisms, including the generation of free radicals, is a key direction for future research. medchemexpress.com
Emerging Applications in Interdisciplinary Research Fields
Beyond its traditional use in the textile, paper, and detergent industries, the unique fluorescent properties of this compound have led to its adoption as a valuable tool in various interdisciplinary research fields.
In the biological sciences, FB 28, often known by its synonym Calcofluor White M2R, is widely used as a fluorescent stain. Its high affinity for polysaccharides makes it an excellent probe for visualizing:
Chitin (B13524): It is used to stain fungal cell walls, aiding in the rapid detection and identification of fungi and yeasts. fda.gov It has also been employed to detect intracellular chitin in living cells, such as in butterfly wing epithelial cells, to study developmental processes. nih.gov
Cellulose (B213188) and β-glucans: It is used to visualize plant cell walls, enabling studies of plant structure, development, and biosynthesis of these crucial polysaccharides. medchemexpress.comfda.gov
In materials science and nanotechnology, the application of FB 28 as a photoinitiator for polymer synthesis under visible LED light is a significant emerging area. medchemexpress.com This allows for safer and more energy-efficient polymerization processes compared to traditional UV-curing systems. Researchers have also explored coating nanoparticles with FB 28 to create fluorescent nanomaterials, potentially for use in bioimaging or as fluorescent tracers. researchgate.net
The exploration of these emerging applications is a vibrant area of research. Future work could focus on developing new derivatives of FB 28 with tailored properties (e.g., different emission wavelengths, enhanced photostability) for more specific applications in high-resolution microscopy, targeted drug delivery, or advanced photopolymer materials.
Q & A
Q. What is the recommended protocol for preparing Fluorescent Brightener 28 stock solutions for fungal cell wall staining?
this compound (FB28) is typically prepared as a 1 mg/mL stock solution. Dissolve 100 mg of FB28 in 90 mL of deionized water with gradual addition of 20% (w/v) KOH until the solution clarifies, then adjust to 100 mL. Filter through a 0.22 µm membrane (optional) and store at -20°C in aliquots . For DMSO-based solutions, dissolve at 50 mg/mL. Working concentrations range from 0.05% to 0.20% (v/v), adjusted based on sample type and staining intensity requirements .
Q. How do I determine the optimal working concentration of this compound for specific experimental conditions?
Conduct a titration experiment: test concentrations from 0.05% to 0.20% (v/v) on control samples (e.g., fungal hyphae or cellulose-rich plant tissues). Use fluorescence microscopy to assess signal-to-noise ratio. Optimal concentration minimizes background fluorescence while maximizing target-specific emission (e.g., chitin in fungal cell walls) .
Q. What safety precautions are necessary when handling this compound?
Avoid skin/eye contact and inhalation. Use gloves, lab coats, and eye protection. While FB28 is not classified as acutely toxic under normal conditions, prolonged exposure requires ventilation. Store at room temperature in a dry environment, away from incompatible substances .
Advanced Research Questions
Q. What are the common sources of variability in this compound emission signals, and how can they be controlled?
Q. How can this compound be combined with other fluorescent dyes for co-localization studies?
FB28 (Ex/Em: 365/435–450 nm) pairs well with red-emitting probes (e.g., Propidium Iodide, Ex/Em: 535/617 nm). Use sequential imaging to avoid spectral overlap. For simultaneous imaging, employ spectral unmixing software. Validate specificity with single-stain controls .
Q. What methodologies validate the specificity of this compound for β-1,3 and β-1,4 polysaccharides in complex samples?
- Enzymatic digestion : Treat samples with chitinase (for β-1,4-linked chitin) or laminarinase (for β-1,3-glucans) and compare fluorescence intensity pre-/post-treatment .
- Competitive inhibition : Co-incubate with soluble polysaccharides (e.g., chitosan) to block FB28 binding sites. Quantify fluorescence reduction via microplate readers .
Q. How can quantitative analysis of polysaccharide content be achieved using this compound?
Generate a standard curve using purified chitin or cellulose at known concentrations. Measure fluorescence intensity (e.g., at 435 nm) with a spectrofluorometer and normalize to sample dry weight. Correct for autofluorescence by subtracting signals from unstained controls .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported emission wavelengths (435 nm vs. 450 nm) for this compound?
These discrepancies likely stem from solvent polarity (e.g., aqueous vs. DMSO solutions) or instrumentation calibration. Consistently report experimental conditions (solvent, pH, microscope filters) and validate with in-house standards .
Q. Why might this compound fail to stain chitin in certain fungal species?
Some fungi mask chitin with melanin or proteins. Pre-treat samples with 1% KOH at 80°C for 30 minutes to expose chitin microfibrils. Alternatively, use FB28 in combination with Calcofluor White M2R for enhanced penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
